4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid
Description
Properties
Molecular Formula |
C14H10Cl2O4 |
|---|---|
Molecular Weight |
313.1 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10Cl2O4/c15-11-2-1-3-12(16)10(11)7-20-8-4-5-9(14(18)19)13(17)6-8/h1-6,17H,7H2,(H,18,19) |
InChI Key |
QWEKCWZYCLEQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C(=O)O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with salicylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-((2,6-Dichlorobenzyl)oxy)-2-ketobenzoic acid.
Reduction: Formation of 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzyl alcohol.
Substitution: Formation of this compound derivatives with different substituents.
Scientific Research Applications
4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Substituents on Benzyl Group | Molecular Weight (m/z) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde | 4-Cl | 260.9 [M+H]+ | Aldehyde, hydroxy, ether | Moderate yield (49.1%) |
| 4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde | 2,4-Cl | 295.0 [M+H]+ | Aldehyde, hydroxy, ether | Higher lipophilicity |
| 4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde | 3-F | 245.1 [M+H]+ | Aldehyde, hydroxy, ether | Lower molecular weight |
| 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid | 2,6-Cl | 340.20 (theoretical) | Carboxylic acid, hydroxy, ether | Enhanced metabolic stability |
Key Findings :
- Halogen Position and Lipophilicity: The 2,6-dichloro substitution pattern increases steric hindrance and lipophilicity compared to mono-chlorinated (e.g., 4-Cl) or asymmetrically dichlorinated (e.g., 2,4-Cl) analogs. This may improve membrane permeability and resistance to oxidative degradation .
Thiadiazole-Linked Derivatives
Table 2: Thiadiazole-Based Analogs
| Compound Name | Core Structure | Key Modifications | Biological Relevance |
|---|---|---|---|
| KC159 (4-(5-(2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzoic acid) | Thiadiazole + thioether | Sulfur linker, carboxylic acid | PIEZO1 agonist candidate |
| KC161/162 (Benzamide derivatives) | Thiadiazole + amide | Amide instead of carboxylic acid | Improved solubility |
Key Findings :
- Thiadiazole cores may enhance binding to biological targets like ion channels .
- Carboxylic Acid vs. Amide : The carboxylic acid group in the target compound provides stronger acidity (pKa ~2–3) compared to amides (pKa ~17–20), influencing ionization state and pharmacokinetics .
Stability and Degradation Pathways
Under oxidative stress, this compound is expected to undergo fragmentation similar to its analog 5-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzoic acid (m/z 499), which degrades into smaller fragments like 4-hydroxyisophthalic acid (m/z 182) and dichlorobenzyl-containing amines (m/z 319–363) .
Comparison with Less Halogenated Analogs :
- Mono-chlorinated benzyloxy compounds (e.g., 4-Cl) show faster degradation due to reduced steric protection of the ether bond.
- Fluorinated analogs (e.g., 3-F) may exhibit altered metabolic pathways due to fluorine’s electronegativity and resistance to enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
